Elephantin
Description
Elephantin is a germacrene-type sesquiterpenoid lactone first isolated from Elephantopus elatus (Asteraceae) . Its structure (Figure 1) features a central germacrane skeleton with a (CH₃)₂C=CHCO- substituent, distinguishing it from its analogue, elephantopin, which bears a CH₂=C(CH₃)CO- group . This compound exhibits potent antitumor activity, notably against P-388 murine leukemia (T/C values > 175% at 25 mg/kg) and Walker 256 carcinosarcoma in rats . Its discovery in the 1960s marked a significant advancement in natural product-based oncology research, as it was isolated via bioassay-guided fractionation using the KB cytotoxicity assay .
Properties
Molecular Formula |
C20H22O7 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
[(1R,3R,5R,6S,10R,11S)-3-methyl-9-methylidene-8,14-dioxo-4,7,15-trioxatetracyclo[11.2.1.03,5.06,10]hexadec-13(16)-en-11-yl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C20H22O7/c1-9(2)5-14(21)25-13-7-11-6-12(24-19(11)23)8-20(4)17(27-20)16-15(13)10(3)18(22)26-16/h5-6,12-13,15-17H,3,7-8H2,1-2,4H3/t12-,13-,15+,16-,17+,20+/m0/s1 |
InChI Key |
HSTUUCOYVIWGLJ-DXUAHVLSSA-N |
SMILES |
CC(=CC(=O)OC1CC2=CC(CC3(C(O3)C4C1C(=C)C(=O)O4)C)OC2=O)C |
Isomeric SMILES |
CC(=CC(=O)O[C@H]1CC2=C[C@@H](C[C@@]3([C@H](O3)[C@@H]4[C@@H]1C(=C)C(=O)O4)C)OC2=O)C |
Canonical SMILES |
CC(=CC(=O)OC1CC2=CC(CC3(C(O3)C4C1C(=C)C(=O)O4)C)OC2=O)C |
Synonyms |
elephantin |
Origin of Product |
United States |
Comparison with Similar Compounds
Elephantin vs. Elephantopin
Elephantopin, co-isolated from E. elatus, shares a germacrene backbone but differs in substituent configuration (Table 1). While both compounds show tumor-inhibitory effects, elephantopin demonstrates higher cytotoxicity in vitro, whereas this compound excels in in vivo models . This divergence highlights the role of substituent steric and electronic properties in modulating bioavailability and target engagement.
Table 1: Structural and Pharmacological Comparison of this compound and Elephantopin
Comparison with Euparotin and Derivatives
Euparotin, a guaianolide sesquiterpene lactone from Eupatorium rotundifolium, represents a structurally distinct but functionally analogous compound (Figure 2). Unlike this compound’s germacrane framework, euparotin’s guaianolide structure includes a fused bicyclic lactone. Despite this difference, both classes exhibit tumor inhibition via similar mechanisms, such as interference with microtubule assembly . Euparotin’s derivatives, including euparotin acetate and bromoacetate, demonstrate enhanced crystallinity and stability, facilitating structural elucidation via X-ray diffraction .
Table 2: Activity Profiles of Sesquiterpenoid Lactones
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
